molecular formula C15H11BrN2O3S2 B2682866 N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896360-56-8

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2682866
CAS RN: 896360-56-8
M. Wt: 411.29
InChI Key: OZGCGHDOJIQFQR-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as BrBzT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity : Compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been synthesized and tested for antimicrobial activities. For instance, derivatives of benzo[d]thiazole sulfonamides have shown promising results against various microbial strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).
  • Anticancer Activity : The synthesis of indapamide derivatives, which share structural features with this compound, has been explored for anticancer properties. One such compound demonstrated significant proapoptotic activity on melanoma cell lines, underscoring the potential of these molecules in cancer research (Yılmaz et al., 2015).

Enzyme Inhibition

  • A series of benzo[d]thiazole-5- and 6-sulfonamides, which include structures similar to the compound , have been synthesized and evaluated for their ability to inhibit various human carbonic anhydrase isoforms. These studies have identified potent inhibitors, highlighting the compound's potential utility in enzyme inhibition research (Abdoli et al., 2017).

Synthetic Methodologies

  • Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound of interest, indicates an efficient, cleaner, and faster method for synthesizing such compounds. This advancement in synthetic methodologies could be applied to this compound as well (Saeed, 2009).

Drug Design and Synthesis

  • Drug Design : The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, involving structures akin to this compound, have been conducted to create effective antimicrobial and antiproliferative agents. These studies offer insights into how such compounds can be tailored for specific biological activities (El-Gilil, 2019).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)13-5-3-2-4-10(13)14(19)18-15-17-11-7-6-9(16)8-12(11)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGCGHDOJIQFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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